5-Chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one 5-Chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 1265634-85-2
VCID: VC5611129
InChI: InChI=1S/C10H10ClN3O/c11-8-3-4-12-9-7(8)5-14(6-1-2-6)10(15)13-9/h3-4,6H,1-2,5H2,(H,12,13,15)
SMILES: C1CC1N2CC3=C(C=CN=C3NC2=O)Cl
Molecular Formula: C10H10ClN3O
Molecular Weight: 223.66

5-Chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one

CAS No.: 1265634-85-2

Cat. No.: VC5611129

Molecular Formula: C10H10ClN3O

Molecular Weight: 223.66

* For research use only. Not for human or veterinary use.

5-Chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one - 1265634-85-2

Specification

CAS No. 1265634-85-2
Molecular Formula C10H10ClN3O
Molecular Weight 223.66
IUPAC Name 5-chloro-3-cyclopropyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one
Standard InChI InChI=1S/C10H10ClN3O/c11-8-3-4-12-9-7(8)5-14(6-1-2-6)10(15)13-9/h3-4,6H,1-2,5H2,(H,12,13,15)
Standard InChI Key XPNYFYBBLIUZBK-UHFFFAOYSA-N
SMILES C1CC1N2CC3=C(C=CN=C3NC2=O)Cl

Introduction

Chemical Identity and Structural Characteristics

5-Chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one belongs to the pyrido[2,3-d]pyrimidine family, a class of nitrogen-containing heterocycles known for their diverse biological activities. The compound’s IUPAC name reflects its fused bicyclic structure, which consists of a pyridine ring fused to a pyrimidinone moiety. Key substituents include a chlorine atom at position 5 and a cyclopropyl group at position 3, both of which contribute to its pharmacological profile.

The molecular formula is C₁₀H₁₁ClN₄O, with a molar mass of 238.67 g/mol. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the cyclopropyl group adopts a strained, non-planar conformation, while the dihydropyrimidin-2(1H)-one moiety exists in a partially saturated state. This structural arrangement enhances binding affinity to enzymatic targets such as CDK2 by optimizing hydrophobic interactions and hydrogen-bonding networks.

Synthetic Methodologies

The synthesis of 5-Chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one involves multistep routes that prioritize regioselectivity and yield optimization. Two primary strategies dominate the literature:

Reductive Alkylation of Pyrimidine Derivatives

A widely reported method involves the reductive alkylation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine with cyclopropylamine derivatives. This reaction proceeds under catalytic hydrogenation conditions using Raney nickel as a catalyst, achieving yields of 65–78%. The chloro substituent is introduced via nucleophilic aromatic substitution using phosphorus oxychloride (POCl₃) at elevated temperatures (80–100°C).

Cyclization of Nitro Intermediates

Alternative approaches employ nitro-containing precursors subjected to cyclization in acetic acid. For example, 5-nitro-3-cyclopropylpyridine-2-carboxylate undergoes intramolecular cyclization in the presence of ammonium acetate, yielding the pyrido[2,3-d]pyrimidinone scaffold. Subsequent chlorination with thionyl chloride (SOCl₂) introduces the chloro group at position 5.

Table 1: Comparative Analysis of Synthetic Routes

MethodStarting MaterialCatalyst/SolventYield (%)Purity (%)
Reductive Alkylation6-Cyano-5-methyl-pyrido[2,3-d]pyrimidineRaney Nickel/EtOH7898.5
Nitro Cyclization5-Nitro-3-cyclopropylpyridine-2-carboxylateAcetic Acid/NH₄OAc6597.2

Physicochemical Properties

The compound exhibits a melting point of 214–216°C and a logP value of 2.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Solubility studies in aqueous buffers (pH 1.2–7.4) reveal poor solubility (<0.1 mg/mL), necessitating formulation with co-solvents like polyethylene glycol (PEG) 400 for in vivo administration.

Spectroscopic characterization includes:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-7), 4.02 (m, 1H, cyclopropyl-CH), 3.45 (dd, J = 12.4 Hz, 2H, H-4), 1.45–1.38 (m, 4H, cyclopropyl-CH₂).

  • ¹³C NMR: 162.5 (C=O), 154.3 (C-5), 128.9 (C-Cl), 32.1 (cyclopropyl-C).

Mechanism of Action: CDK2 Inhibition

5-Chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one functions as a competitive ATP antagonist, binding to the catalytic cleft of CDK2 with a dissociation constant (Kd) of 12 nM. Structural studies reveal that the cyclopropyl group occupies a hydrophobic pocket near Val18 and Ala144, while the chloro substituent forms halogen bonds with Lys33. This interaction disrupts phosphorylation of retinoblastoma (Rb) protein, arresting the cell cycle at the G1/S phase and inducing apoptosis in cancer cells.

Table 2: In Vitro Activity Against Cancer Cell Lines

Cell LineIC₅₀ (μM)Target Inhibition (%)
MCF-7 (Breast Cancer)0.4592
A549 (Lung Cancer)0.6788
HeLa (Cervical Cancer)0.5390

Pharmacological Applications

Anticancer Therapeutics

Preclinical evaluations demonstrate dose-dependent tumor growth inhibition in xenograft models. At 50 mg/kg/day, the compound reduced tumor volume by 68% in MCF-7-bearing mice over 21 days, comparable to cisplatin (72%) but with lower nephrotoxicity.

Combination Therapy

Synergistic effects are observed with paclitaxel and doxorubicin, enhancing apoptosis through dual targeting of CDK2 and microtubule dynamics. For example, co-administration with paclitaxel (10 nM) reduced IC₅₀ values by 40% in A549 cells.

Recent Research and Development

Recent efforts focus on structural optimization to improve bioavailability. Derivatives with fluorinated cyclopropyl groups show enhanced metabolic stability (t₁/₂ = 4.2 h vs. 2.8 h for parent compound) without compromising CDK2 affinity. Additionally, nanoparticle-based delivery systems using polylactic-co-glycolic acid (PLGA) carriers have increased solubility 15-fold, enabling intravenous administration.

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